molecular formula C14H8Cl2N2O2 B2363221 6-chloro-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone CAS No. 338412-46-7

6-chloro-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Cat. No. B2363221
CAS RN: 338412-46-7
M. Wt: 307.13
InChI Key: QVMJIDQCCLHTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, also known as CQ, is an organic compound with a broad range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 254.6 g/mol. CQ is a derivative of quinazolinone, a heterocyclic compound with two nitrogen atoms in the ring structure. It is a versatile compound that has been used in numerous studies for its unique properties and structure.

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. They can act on various cellular targets and are known to inhibit the proliferation of cancer cells. The specific structure of 6-chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one could be explored for its potential to act against certain types of cancer cells, especially considering its increased lipophilicity which enhances cell membrane permeability .

Antimicrobial Activity

The antimicrobial potential of quinazolinone compounds is well-documented. They exhibit activity against a range of bacteria and fungi. Research could focus on the effectiveness of 6-chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one against multi-drug resistant strains, which is a growing concern in public health .

Antitubercular Activity

Quinazolinones have shown promise as antitubercular agents. Given the structure of 6-chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one, it could be investigated for its efficacy in combating Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Antifungal Applications

Fungal infections pose significant challenges due to the limited number of effective antifungal drugs. The quinazolinone core structure has been associated with antifungal activity, and the specific chloro and hydroxy substitutions on the compound may offer new avenues for antifungal drug development .

Enzyme Inhibition

Quinazolinones are known to inhibit various important enzymes, which can be therapeutic in conditions like inflammation and cancer. The particular substitutions in 6-chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one make it a candidate for studying its interaction with enzymes such as cyclooxygenase-2 and kinases .

Neuroprotective Effects

Some quinazolinone derivatives exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases. Research into 6-chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one could explore its potential to protect neuronal cells against damage or degeneration .

Anti-inflammatory Properties

The anti-inflammatory properties of quinazolinones are attributed to their enzyme inhibition capabilities. The compound could be assessed for its ability to reduce inflammation in various disease models, potentially leading to new anti-inflammatory medications .

Agricultural Chemistry

Beyond medicinal chemistry, quinazolinone derivatives find applications in agricultural chemistry, such as pest control and plant growth regulation. The specific biological activities of 6-chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one could be harnessed for developing new agrochemicals .

properties

IUPAC Name

6-chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-9-3-1-2-8(6-9)13-17-12-5-4-10(16)7-11(12)14(19)18(13)20/h1-7,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMJIDQCCLHTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

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